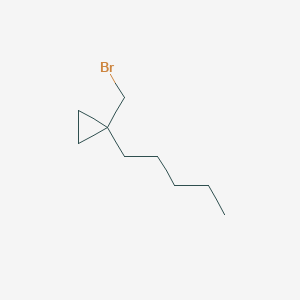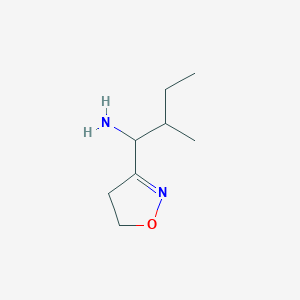
1-(Bromomethyl)-1-pentylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-pentylcyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-pentylcyclopropane can be synthesized through several methods. One common approach involves the bromination of 1-pentylcyclopropane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the methylene position adjacent to the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and precise control of reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-pentylcyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-pentylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-pentylcyclopropane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)-1-pentylcyclopropane: Similar structure but with a chlorine atom instead of bromine.
1-(Iodomethyl)-1-pentylcyclopropane: Similar structure but with an iodine atom instead of bromine.
1-(Hydroxymethyl)-1-pentylcyclopropane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
1-(Bromomethyl)-1-pentylcyclopropane is unique due to the presence of the bromine atom, which is a better leaving group compared to chlorine and iodine. This makes it more reactive in nucleophilic substitution reactions, providing a broader range of synthetic applications.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-pentylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-9(8-10)6-7-9/h2-8H2,1H3 |
Clé InChI |
DYHFTNFZTGHIIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(CC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207319.png)

![Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13207331.png)

![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)

![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13207352.png)
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)
![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
amine](/img/structure/B13207406.png)
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
